5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride
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Overview
Description
5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol. This compound is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. The presence of the hydrochloride group enhances its solubility in water, making it useful in various applications.
Preparation Methods
The synthesis of 5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride typically involves the reaction of 5,5-dimethyl-1,2-dihydropyrrole with hydrochloric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the pyrrole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride has significant potential in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride can be compared with other pyrrole derivatives, such as:
1-Methylpyrrole: Similar in structure but with different substituents, leading to varied reactivity and applications.
2,5-Dimethylpyrrole: Another derivative with different substitution patterns, affecting its chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity.
Properties
IUPAC Name |
5,5-dimethyl-1,2-dihydropyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6(2)4-3-5-7-6;/h3-4,7H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZQVDIQQOZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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